molecular formula C10H21NO B13298573 N-(3-methylbutyl)oxan-4-amine

N-(3-methylbutyl)oxan-4-amine

Cat. No.: B13298573
M. Wt: 171.28 g/mol
InChI Key: APESNJJZKYJTJW-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)oxan-4-amine is an organic compound with the molecular formula C10H21NO It is a derivative of oxane (tetrahydropyran) with an amine group attached to the fourth carbon and a 3-methylbutyl group attached to the nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)oxan-4-amine typically involves the reaction of oxan-4-amine with 3-methylbutyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the halide, resulting in the formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)oxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.

    Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, thiols, or alcohols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted oxan-4-amine derivatives.

Scientific Research Applications

N-(3-methylbutyl)oxan-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of amine-related biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)oxan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or receptors. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylbutyl)oxan-2-amine: Similar structure but with the amine group on the second carbon.

    N-(3-methylbutyl)oxan-6-amine: Amine group on the sixth carbon.

    N-(3-methylbutyl)tetrahydrofuran-4-amine: Similar structure with a tetrahydrofuran ring instead of oxane.

Uniqueness

N-(3-methylbutyl)oxan-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The position of the amine group and the 3-methylbutyl group can affect the compound’s chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

N-(3-methylbutyl)oxan-4-amine

InChI

InChI=1S/C10H21NO/c1-9(2)3-6-11-10-4-7-12-8-5-10/h9-11H,3-8H2,1-2H3

InChI Key

APESNJJZKYJTJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1CCOCC1

Origin of Product

United States

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